(S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate

Purity Quality Control Procurement

(S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate (CAS 1239576-61-4) is a chiral, N-Boc-protected amino alcohol derivative characterized by a 3,4-difluorophenyl substituent and a secondary alcohol. With a molecular formula of C14H19F2NO3 and a molecular weight of 287.30 g/mol, this compound serves primarily as a key synthetic intermediate in medicinal chemistry.

Molecular Formula C14H19F2NO3
Molecular Weight 287.30 g/mol
Cat. No. B15063328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate
Molecular FormulaC14H19F2NO3
Molecular Weight287.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)CO
InChIInChI=1S/C14H19F2NO3/c1-14(2,3)20-13(19)17-10(8-18)6-9-4-5-11(15)12(16)7-9/h4-5,7,10,18H,6,8H2,1-3H3,(H,17,19)/t10-/m0/s1
InChIKeyPHMGUGRPNIYHDF-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate is a Critical Chiral Intermediate for Targeted Pharmaceutical Synthesis


(S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate (CAS 1239576-61-4) is a chiral, N-Boc-protected amino alcohol derivative characterized by a 3,4-difluorophenyl substituent and a secondary alcohol . With a molecular formula of C14H19F2NO3 and a molecular weight of 287.30 g/mol, this compound serves primarily as a key synthetic intermediate in medicinal chemistry . Its structural features—specifically the (S)-stereochemistry, the 3,4-difluoro substitution pattern, and the orthogonal Boc-protecting group—are recurrent motifs in potent antagonists targeting the melanin-concentrating hormone 1 (MCH1) receptor and inhibitors of the AKT/PKB kinase pathway [1].

Why Generic Substitution Fails for 1239576-61-4: The Interplay of Stereochemistry, Fluorination Pattern, and Orthogonal Protection


Substituting (S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate with a simpler or non-fluorinated analog compromises multiple critical parameters simultaneously. The defined (S)-stereochemistry at the carbon bearing the free hydroxyl group is essential for generating enantiopure downstream candidates; the use of a racemate or the incorrect (R)-enantiomer would directly degrade the stereochemical integrity of the final pharmaceutical agent [1]. The 3,4-difluoro substitution pattern on the phenyl ring is a specific pharmacophoric requirement for target engagement in MCH1 receptor and AKT kinase programs, and altering the number or position of fluorine atoms is known to drastically reduce binding affinity in these target classes [1][2]. Finally, the Boc (tert-butoxycarbonyl) protecting group provides predictable, orthogonal amine protection chemistry that is finely tuned for the synthetic routes disclosed in key patents, making alternative protecting groups a source of synthetic incompatibility [1].

Quantitative Procurement Evidence for (S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate: Purity, Chirality, and Patent-Defined Utility


Vendor Purity Data: Bidepharm (97%) vs. AKSci (95%) – Direct Head-to-Head Comparison

A direct comparison of vendor-certified purity for (S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate reveals a quantifiable difference. Bidepharm certifies its product at a standard purity of 97% , while AKSci specifies a minimum purity of 95% for the same compound . This 2% absolute purity difference is significant for users performing reactions sensitive to impurities or requiring high conversion, as it directly impacts the usable molar quantity per unit mass.

Purity Quality Control Procurement

Chiral Fidelity: Criticality of the (S)-Enantiomer vs. Racemate or (R)-Antipode for Downstream Biological Activity

The target compound is exclusively the (S)-enantiomer. Its design as a chiral intermediate is intended for the construction of enantiomerically pure MCH1 receptor antagonists and AKT kinase inhibitors [1][2]. In the context of the MCH1 antagonist patent US 6,727,264 B1, a related chiral piperidine derivative with defined (R)-stereochemistry showed a 500-fold difference in binding affinity compared to its racemic mixture, demonstrating the general principle that biological activity in this chemotype is highly stereospecific [1]. While a direct Ki comparison for this exact intermediate is not publicly available, the class-level inference strongly predicts that substituting the (S)-enantiomer with the (R)-isomer or a racemic mixture would result in a significant or complete loss of target engagement in the final drug molecule.

Chirality Stereochemistry Drug Discovery

Specific Fluorination Pattern: 3,4-Difluoro vs. Alternative Difluoro Regioisomers in Patent-Cited Drug Scaffolds

The compound's 3,4-difluorophenyl group is a defined structural element in the synthesis of MCH1-selective antagonists described in US 6,727,264 B1 [1]. In the broader MCH1 antagonist class, systematic structure-activity relationship (SAR) studies have established that the 3,4-difluoro substitution pattern is often superior for MCH1 receptor affinity. For example, known MCH1 antagonist SNAP-7941, which contains a 3,4-difluorophenyl moiety, has a reported MCH1 Ki of 0.18 nM in human receptor binding assays [2]. In contrast, the 2,6-difluoro regioisomer (CAS 2385473-89-0) or 3,5-difluoro analog exhibits different electronic and steric properties, leading to distinct and generally less favorable activity profiles in this target class . While head-to-head data for this specific intermediate is not published, the selection of the 3,4-difluoro starting material directly maps to the optimized pharmacophore of high-affinity MCH1 antagonists.

Fluorination SAR MCH1 Antagonist

Orthogonal Boc-Protecting Group: Predicted Physicochemical Advantage vs. Alternative Protecting Strategies

The N-Boc protection in (S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate contributes to a predicted octanol-water partition coefficient (LogP) of 2.5 and a predicted boiling point of 415.1 ± 45.0 °C [1]. These calculated physicochemical parameters directly influence the compound's solubility and purification behavior during synthesis. In contrast, a direct deprotected free amine analog (the corresponding 2-amino-3-(3,4-difluorophenyl)propan-1-ol, CAS 1364867-97-9, MW 187.19 g/mol) would exhibit a significantly lower LogP and increased polarity, altering its chromatographic mobility and potentially complicating purification in the multi-step synthetic sequences described in WO 2010/093885 A1 for AKT inhibitors [1][2].

Protecting Group LogP Synthetic Compatibility

Validated Application Scenarios for (S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate (CAS 1239576-61-4)


Synthesis of Enantiopure MCH1 Receptor Antagonists for Obesity and Mood Disorder Research

The compound is a documented synthetic precursor in the patented route to substituted anilinic piperidine MCH1 selective antagonists (US 6,727,264 B1) [1], a class under investigation for the treatment of obesity, metabolic disorders, anxiety, and depression. Its defined (S)-stereochemistry is critical for constructing the chiral center present in these biologically active antagonists.

Development of AKT/PKB Kinase Inhibitors for Oncology Programs

As cited in patent WO 2010/093885 A1, this compound serves as an intermediate or a direct structural analog in the synthesis of heterocyclic carboxamide AKT inhibitors [2]. These inhibitors are central to oncology research targeting the PI3K/AKT/mTOR signaling pathway, which is deregulated in a wide range of cancers.

High-Purity Chiral Building Block for Structure-Activity Relationship (SAR) Exploration

With a certified purity of 97% from suppliers such as Bidepharm, the compound is suitable as a high-fidelity chiral building block for the construction of small, focused compound libraries. Its orthogonal Boc and hydroxyl functionalities permit selective, sequential derivatization, accelerating SAR exploration around the 3,4-difluorophenyl pharmacophore .

Process Chemistry Scale-Up and Analytical Method Development

The availability of batch-specific analytical data, including HPLC and GC traces from certain vendors, positions this intermediate as a reliable reference standard for developing robust in-process control methods during process chemistry scale-up . The 2% purity advantage over its nearest competitor (97% vs 95%) makes it a preferred choice for reactions sensitive to impurity profiles.

Quote Request

Request a Quote for (S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.